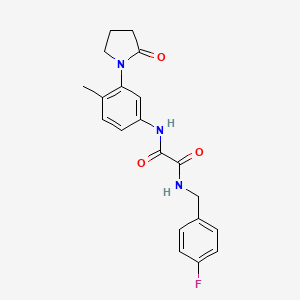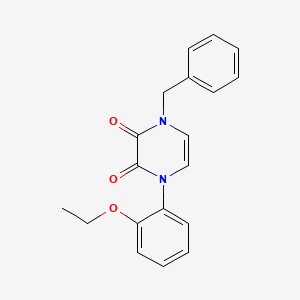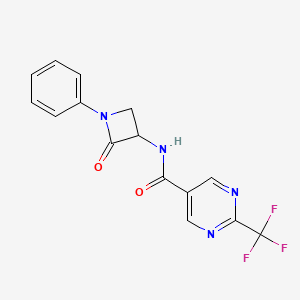
N1-(4-fluorobenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-fluorobenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, also known as FMP-NP1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and research. This compound is a member of the oxalamide family and has been synthesized using a variety of methods.
Aplicaciones Científicas De Investigación
1. Role in Orexin-1 Receptor Mechanisms
Research has shown that N1-(4-fluorobenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide and related compounds play a significant role in modulating orexin-1 receptors (OX1R). These receptors are involved in feeding, arousal, stress, and drug abuse. In a study on binge eating in female rats, compounds with structures similar to this compound demonstrated selective reduction of binge eating behaviors without affecting standard food pellet intake, suggesting a potential role in treating eating disorders with a compulsive component (Piccoli et al., 2012).
2. Neuroprotective Potential
Studies involving compounds structurally related to this compound, such as YM-244769, have shown promise in protecting against neuronal cell damage caused by hypoxia/reoxygenation. These compounds act as Na+/Ca2+ exchange inhibitors, with a preference for inhibiting NCX3, a transporter involved in calcium regulation in cells. This suggests potential therapeutic applications in neuroprotection and the treatment of neurological disorders (Iwamoto & Kita, 2006).
3. Implications in Oxidative Enantioselective α-Fluorination
Research involving oxidative enantioselective α-fluorination processes, which is a crucial reaction in organic synthesis, has been facilitated by compounds similar to this compound. These studies enhance the understanding of C-F bond formation, a critical aspect in the development of pharmaceuticals and agrochemicals, indicating the importance of such compounds in synthetic chemistry (Li, Wu, & Wang, 2014).
4. Anticancer Research
Compounds structurally related to this compound have been investigated for their potential anticancer properties. For example, studies on fluorinated coumarin–pyrimidine hybrids show significant cytotoxicity against human cancer cell lines, demonstrating the potential of these compounds in the development of new anticancer drugs (Hosamani, Reddy, & Devarajegowda, 2015).
5. Potential in Anticonvulsant Therapies
Research has also highlighted the potential use of compounds with structures related to this compound in anticonvulsant therapies. These compounds, particularly those with a fluorobenzyl group, have shown efficacy in inhibiting seizures in rodent models, suggesting their potential utility in treating seizure disorders (Kelley et al., 1995).
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3/c1-13-4-9-16(11-17(13)24-10-2-3-18(24)25)23-20(27)19(26)22-12-14-5-7-15(21)8-6-14/h4-9,11H,2-3,10,12H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSSPNZIXQIOOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)F)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2952706.png)

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2952712.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-methyloxalamide](/img/structure/B2952714.png)




![2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2952721.png)

![N-((4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2952724.png)



